2-Naphthylacetonitrile
Overview
Description
2-Naphthylacetonitrile is a versatile organic compound characterized by the presence of a cyano group attached to the beta-position of a naphthalene ring. This compound is a colorless to pale yellow crystalline solid with a distinct odor. It is widely used in various fields due to its unique chemical properties, including good chemical stability and solubility in organic solvents .
Mechanism of Action
Target of Action
The primary target of 2-Naphthylacetonitrile is the c-Myc protein . The c-Myc protein plays a crucial role in cell cycle progression, apoptosis, and cellular transformation . It is associated with various diseases, including cancers, cardiovascular diseases, cerebrovascular diseases, and virus infection-related conditions .
Mode of Action
This compound acts as a c-Myc protein inhibitor . It selectively targets and inhibits the c-Myc protein, thereby modulating its activity . This interaction results in the prevention and treatment of diseases associated with c-Myc protein dysregulation .
Biochemical Pathways
The c-Myc protein is involved in various cellular processes, including cell cycle progression, apoptosis, and cellular transformation .
Pharmacokinetics
Its chemical stability and solubility in organic solvents suggest that it may have good bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the modulation of the c-Myc protein’s activity . By inhibiting the c-Myc protein, this compound can play a crucial role in combating serious health issues associated with c-Myc protein dysregulation .
Action Environment
Given its chemical stability and solubility in organic solvents , it can be inferred that these properties may contribute to its stability and efficacy under various environmental conditions.
Biochemical Analysis
Biochemical Properties
2-Naphthylacetonitrile interacts with various enzymes and proteins in biochemical reactions. It is known to undergo three-component coupling with benzyne and DMF to yield coumarins . It has been used as a starting reagent in the synthesis of 2-(1-cyano-1-(2-naphthyl))methylidene-3-phenyl-thiazolidine-4,5-dione .
Cellular Effects
It is known to act as a c-Myc protein inhibitor, which could have implications for cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Its role as a c-Myc protein inhibitor suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
The synthesis of 2-Naphthylacetonitrile typically involves the cyanation of 2-naphthylacetic acid or its derivatives. One of the most efficient synthetic routes is the palladium-catalyzed decarboxylative coupling method, which results in a high yield of 96% . Other methods include:
Chemical Reactions Analysis
2-Naphthylacetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The cyano group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include palladium catalysts, hydrogen gas for reduction, and various oxidizing agents. Major products formed from these reactions include amines, carboxylic acids, and substituted naphthalene derivatives .
Scientific Research Applications
2-Naphthylacetonitrile has shown promising applications in various scientific research fields:
Agrochemicals: The compound is used in the synthesis of agrochemical intermediates.
Materials Science: It serves as a fundamental building block in the preparation of functional materials.
Organic Chemistry: Its unique chemical structure enables researchers to explore diverse chemical reactions and develop innovative products.
Comparison with Similar Compounds
2-Naphthylacetonitrile can be compared with other similar compounds, such as:
2-Naphthaleneacetonitrile: Similar in structure but may have different reactivity and applications.
β-Naphthyleneacetonitrile: Another name for this compound, highlighting its structural similarity.
The uniqueness of this compound lies in its high yield synthesis, good chemical stability, and wide range of applications in pharmaceuticals, agrochemicals, and materials science .
Properties
IUPAC Name |
2-naphthalen-2-ylacetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N/c13-8-7-10-5-6-11-3-1-2-4-12(11)9-10/h1-6,9H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPCWDVLDJVZIHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90225942 | |
Record name | 2-Naphthylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90225942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7498-57-9 | |
Record name | 2-Naphthaleneacetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7498-57-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Naphthylacetonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007498579 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Naphthaleneacetonitrile | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407556 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Naphthylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90225942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-naphthylacetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.502 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-NAPHTHYLACETONITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FK3B32KF2J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2-Naphthylacetonitrile in perovskite solar cell research?
A1: this compound (2-NA) acts as a crystal growth regulator in perovskite solar cell fabrication. [] It interacts with the lead ions (Pb2+) in the perovskite precursor solution through a combination of coordination bonding (from the nitrogen atom's lone pair electrons) and cation-π interaction (from the aromatic ring's π-electrons). [] This interaction effectively slows down the crystallization process, promoting larger grain growth and reducing grain boundaries in the perovskite film. [] This leads to enhanced exciton dissociation and improved solar cell performance. []
Q2: How does the structure of this compound impact its reactivity?
A2: The presence of both the nitrile group and the naphthalene ring significantly impacts the reactivity of this compound. The anion of this compound displays ambident nucleophile behavior, meaning it can react at two different sites (the carbon atom of the nitrile group or the carbon atom adjacent to the nitrile group). [] Studies show that it undergoes selective substitution at the carbon adjacent to the nitrile group (Cα) by aromatic halides through a radical nucleophilic substitution mechanism, resulting in the formation of α,α-diaryl nitriles. [] The selectivity of this reaction is influenced by the steric hindrance around the radical center of the reacting aromatic halide. []
Q3: Are there any spectroscopic data available for this compound?
A3: Yes, the synthesis of a 13C-labeled this compound derivative (N,N'-dimethyl 1-chloro-2-naphthaleneethanimidamide monohydrochloride) provides insights into the compound's spectroscopic properties. [] The research describes the impact of 13C labeling on the infrared (IR), proton nuclear magnetic resonance (1H NMR), and carbon-13 nuclear magnetic resonance (13C NMR) spectra of the compound and its intermediates. []
Q4: Are there alternative compounds similar to this compound used in perovskite solar cells?
A5: Yes, Phenylacetonitrile (PA) is another compound investigated alongside 2-NA in perovskite solar cell research. [] Both PA and 2-NA share a similar structural motif – an aromatic ring system directly attached to an acetonitrile group. [] The research compares the effectiveness of both compounds as crystal growth regulators in perovskite solar cells, highlighting the role of the nitrogen atom's lone pair electrons and the aromatic ring's π-electrons in interacting with lead ions during crystal growth. [] This suggests that variations in the aromatic ring system (naphthalene vs. benzene) can influence the interaction strength and, consequently, the perovskite film properties and solar cell performance. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.